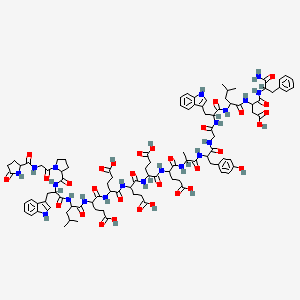
trans-2-Tridecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Tridecen-1-ol: is an organic compound with the molecular formula C13H26O . It is a long-chain unsaturated alcohol characterized by the presence of a double bond between the second and third carbon atoms in the trans configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Dodecene: One common method for synthesizing trans-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium-based catalyst and operates under high pressure and temperature conditions.
Reduction of trans-2-Tridecenal: Another method involves the reduction of trans-2-Tridecenal using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maximize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Tridecen-1-ol can undergo oxidation reactions to form trans-2-Tridecenal or further oxidized products such as carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: trans-2-Tridecenal, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Esters, ethers, and other substituted products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2-Tridecen-1-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the communication and mating behaviors of certain insect species.
Medicine:
Anticancer Research: this compound has shown potential anticancer activity in breast cancer cells by disrupting lipid metabolism and affecting hormone receptors.
Industry:
Fragrance and Flavor Industry: The compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products due to its pleasant odor.
Mechanism of Action
The mechanism by which trans-2-Tridecen-1-ol exerts its effects involves its interaction with lipid metabolism pathways. In anticancer research, it has been shown to inhibit the growth of tumor cells by disrupting their lipid metabolism, leading to cell death. The compound may also affect hormone receptors and protein targets, contributing to its biological activity.
Comparison with Similar Compounds
trans-2-Dodecen-1-ol: Similar in structure but with one less carbon atom.
trans-2-Tetradecen-1-ol: Similar in structure but with one more carbon atom.
cis-2-Tridecen-1-ol: Similar in structure but with a cis configuration of the double bond.
Uniqueness: trans-2-Tridecen-1-ol is unique due to its specific chain length and trans configuration, which confer distinct physical and chemical properties. These properties make it particularly useful in specific applications such as pheromone research and anticancer studies.
Properties
CAS No. |
74962-98-4 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(Z)-tridec-2-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11- |
InChI Key |
VPYJHNADOJDSGU-QXMHVHEDSA-N |
SMILES |
CCCCCCCCCCC=CCO |
Isomeric SMILES |
CCCCCCCCCC/C=C\CO |
Canonical SMILES |
CCCCCCCCCCC=CCO |
density |
0.844-0.850 (20º) |
physical_description |
Colourless clear liquid; mild waxy aroma |
solubility |
Very slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803453.png)





![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)




